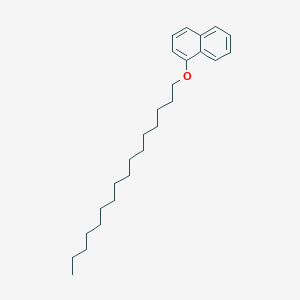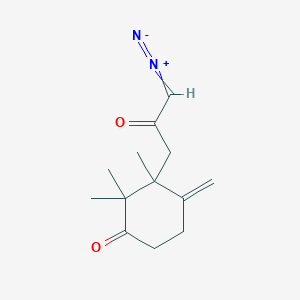
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a diazonium group, a cyclohexyl ring, and an enolate moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Diazonium Group: The diazonium group can be introduced via diazotization of an amine precursor using nitrous acid under acidic conditions.
Formation of the Enolate: The enolate moiety can be formed through deprotonation of a carbonyl compound using a strong base such as sodium hydride or lithium diisopropylamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to streamline the process.
化学反応の分析
Types of Reactions
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Copper(I) chloride for Sandmeyer reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in diazonium coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate involves its interaction with molecular targets through its diazonium and enolate groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The molecular pathways involved may include nucleophilic substitution, electrophilic addition, and radical formation.
類似化合物との比較
Similar Compounds
1-Diazonio-3-(1,2,2-trimethyl-3-oxocyclohexyl)prop-1-en-2-olate: Lacks the methylidene group, leading to different reactivity and applications.
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-hydroxycyclohexyl)prop-1-en-2-olate: Contains a hydroxy group instead of a keto group, affecting its chemical behavior.
Uniqueness
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate is unique due to the presence of both a diazonium group and an enolate moiety, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
222615-13-6 |
|---|---|
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC名 |
3-(3-diazo-2-oxopropyl)-2,2,3-trimethyl-4-methylidenecyclohexan-1-one |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-6-11(17)12(2,3)13(9,4)7-10(16)8-15-14/h8H,1,5-7H2,2-4H3 |
InChIキー |
DUHGGGOIPDUIAU-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)CCC(=C)C1(C)CC(=O)C=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


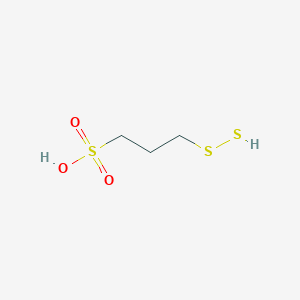
![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
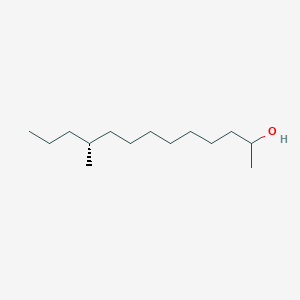
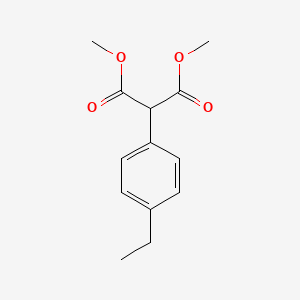
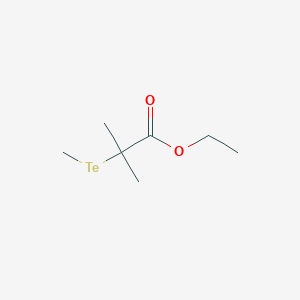
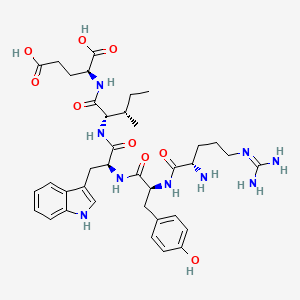
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)
![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)

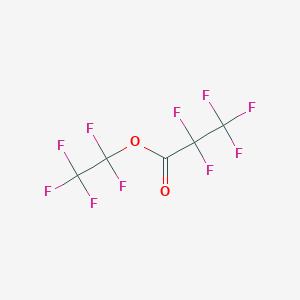
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)

